![molecular formula C9H12FN3 B1491814 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine CAS No. 2004861-03-2](/img/structure/B1491814.png)
6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine
Overview
Description
“6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine” is a chemical compound that is used in scientific research . It exhibits intriguing properties that make it valuable for various applications, ranging from drug discovery to catalysis.
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature . The design of these molecules focused on maintaining potency at Na v 1.7, improving selectivity over the hERG channel, and overcoming phospholipidosis observed with the initial leads .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, the compound’s structure suggests it could participate in a variety of chemical reactions. For example, the presence of the amine group could allow for reactions such as alkylation or acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.3±0.1 g/cm3, a boiling point of 264.0±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an average mass of 112.105 Da and a monoisotopic mass of 112.043678 Da .Scientific Research Applications
Antibacterial Agents
Research has explored the synthesis and antibacterial activity of pyridonecarboxylic acids and their analogues, revealing that compounds with amino- and/or hydroxy-substituted cyclic amino groups exhibit significant antibacterial activity. This includes activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae (PRSP), and vancomycin-resistant enterococci (VRE). The structure-activity relationships have been discussed, highlighting the potential of these compounds for further biological study (Egawa et al., 1984).
Optical Properties
Studies on the structure-dependent and environment-responsive optical properties of trisheterocyclic systems with electron donating amino groups have been conducted. These studies provide insight into the impact of amine donors and nitrogen-based π-deficient heterocycles on thermal, redox, UV–Vis absorption, and emission properties. The research underscores the potential applications of these compounds in developing efficient emitters and exploring their use in various electronic and photonic devices (Palion-Gazda et al., 2019).
Coordination Chemistry
The coordination chemistry of aminopyridines, including organometallic complexes, has been a focus of significant research. Organometallic complexes of various amino derivatives of pyridine exhibit a wide range of properties and potential applications. These include catalytic activities, luminescent properties for biological sensing, and unusual thermal and photochemical spin-state transitions. The synthesis and characterization of these complexes highlight their versatility and potential in materials science and catalysis (Sadimenko, 2011).
Synthesis and Characterization
Research into the synthesis and characterization of novel N-substituted pyridin-2(1H)-one derivatives and their potential antibacterial activity has been documented. The synthesis process involves reacting various alkylamines, benzylamines, and diaminoalkanes under basic conditions, highlighting the chemical versatility and potential pharmacological applications of these compounds (Sharma et al., 2016).
Catalytic Applications
The catalytic diastereo- and enantioselective fluoroamination of alkenes using chiral aryl iodide catalysis has been explored, demonstrating the synthesis of syn-β-fluoroaziridine building blocks. This research contributes to the development of new methodologies for accessing fluorinated organic compounds with high stereocontrol, which is crucial for the pharmaceutical industry and the synthesis of bioactive molecules (Mennie et al., 2018).
Mechanism of Action
Target of Action
The primary target of 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine is the voltage-gated sodium channel Na v 1.7 . This channel is an attractive target for the treatment of pain based on the high level of target validation with genetic evidence linking Na v 1.7 to pain in humans .
Mode of Action
This compound interacts with its target, the Na v 1.7 channel, by blocking it . This blocking action inhibits the flow of sodium ions through the channel, which in turn prevents the generation and conduction of nerve impulses. This results in a decrease in the perception of pain .
Biochemical Pathways
The compound’s action on the Na v 1.7 channel affects the pain signaling pathway. By blocking the Na v 1.7 channel, it prevents the propagation of action potentials along the nerves. This disrupts the transmission of pain signals from the peripheral nervous system to the central nervous system .
Pharmacokinetics
It is noted that the compound exhibits suitable physicochemical properties and in vivo pharmacokinetics
Result of Action
The molecular effect of this compound’s action is the inhibition of the Na v 1.7 channel. On a cellular level, this results in a decreased excitability of neurons, leading to a reduced transmission of pain signals . The compound has displayed robust in vivo efficacy in both inflammatory and neuropathic rodent models of pain .
properties
IUPAC Name |
6-(3-fluoropyrrolidin-1-yl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3/c10-7-3-4-13(6-7)9-2-1-8(11)5-12-9/h1-2,5,7H,3-4,6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXQKNSNGRDYAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)C2=NC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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